Cullin-7 is synthesized through the transcription of the CUL7 gene followed by translation into the protein. The synthesis process involves several steps:
Cullin-7 has a complex molecular structure characterized by several domains:
Recent cryo-electron microscopy studies have provided insights into the structure of the Cullin-7 complex with F-box protein Fbxw8. This complex exhibits a T-shaped architecture, with distinct interactions between its components . The structure allows for specific substrate recognition and interaction with other proteins involved in ubiquitination.
Cullin-7 primarily functions as part of an E3 ubiquitin ligase complex that facilitates various biochemical reactions:
The specificity of these reactions is influenced by the unique structural features of Cullin-7 and its binding partners.
The mechanism of action for Cullin-7 revolves around its role in mediating protein degradation through ubiquitination:
This mechanism plays critical roles in regulating various cellular processes, including cell cycle progression and response to growth signals .
Cullin-7 exhibits several notable physical and chemical properties:
The functional activity of Cullin-7 can be modulated through these properties, influencing its role in cellular signaling pathways.
Cullin-7 has significant implications in various scientific fields:
Cullin-7 (CUL7) is a large polypeptide comprising 1698 amino acids in humans, making it one of the most structurally complex members of the cullin family. Its molecular architecture features three evolutionarily conserved domains that dictate its scaffolding and regulatory functions:
DOC Domain (Domain in APC/C): Located near the N-terminus (approximately residues 1000-1200), this ~15 kDa domain shares homology with the anaphase-promoting complex/cyclosome (APC/C) subunit DOC1/Apc10. While its precise mechanistic role in CUL7 remains incompletely defined, the DOC domain is implicated in protein-protein interactions potentially relevant to cell cycle regulation. Mutations in this domain disrupt CUL7's function in growth regulation, as evidenced by its involvement in 3-M syndrome pathogenesis [1] [5] [8].
Cullin Homology Domain (CHD): Situated C-terminally (approximately residues 1300-1650), this ~35 kDa domain is the defining feature of cullin proteins. It adopts an elongated α-helical structure facilitating critical interactions:
Cullin Family Signature: This domain provides the scaffold for assembling the multi-subunit CRL complex.
CPH Domain (CUL7, PARC, HERC2): Positioned between the DOC and CHD domains, this ~11 kDa domain is a hallmark of CUL7 and its paralog PARC. It mediates specific protein interactions, most notably with the tetramerization domain of the tumor suppressor p53. This interaction facilitates mono- or di-ubiquitination of p53 by CUL7, repressing its transactivation activity without triggering proteasomal degradation, representing a key non-proteolytic function [1] [8] [12].
A critical distinction of CUL7 from canonical cullins (CUL1-5) is its resistance to neddylation. Unlike other cullins, which are activated by covalent modification with the ubiquitin-like protein Nedd8 at a specific lysine residue (e.g., K720 in CUL1), CUL7 lacks a functional neddylation site or exhibits steric hindrance preventing modification. Structural studies reveal that the RBX1 RING domain in the CUL7-RBX1 complex is constrained in an orientation incompatible with binding Nedd8-charged E2 enzymes (E2~NEDD8), explaining the absence of auto-neddylation and suggesting alternative activation mechanisms [3] [6].
Table 1: Core Structural Domains of Human CUL7 Protein
Domain | Approximate Location (aa) | Key Structural Features | Primary Functions |
---|---|---|---|
DOC Domain | ~1000-1200 | Homologous to APC/C subunit DOC1/Apc10; β-propeller fold? | Protein-protein interactions; implicated in cell cycle regulation; mutated in 3M syndrome |
CPH Domain | ~1200-1300 | Unique to CUL7, PARC, HERC2; compact globular fold | Binds p53 tetramerization domain; mediates non-proteolytic ubiquitination; interaction site for other partners (e.g., OBSL1?) |
Cullin Homology Domain (CHD) | ~1300-1650 (includes 1271-1279) | Elongated α-helical bundle; conserved cullin fold | Scaffold for complex assembly; binds RBX1/ROC1; binds substrate adaptor modules (via SKP1-FBXW8); contains putative VHL box? |
CUL7 functions as the core scaffold for the Cullin-RING Ligase 7 (CRL7) complex. Its assembly exhibits striking specificity and unique architectural features compared to the well-characterized SCF (CUL1-based) complexes:
Autoinhibited Catalytic Core: Cryo-EM structural analysis of the CUL7-RBX1-SKP1-FBXW8 complex reveals a critical feature: the RBX1 RING domain is locked in an autoinhibited conformation. This constrained orientation prevents productive interactions with E2~Ubiquitin or E2~Nedd8 thioester intermediates. Consequently, the purified core CRL7FBXW8 complex lacks intrinsic auto-neddylation and substrate ubiquitination activities in vitro, distinguishing it fundamentally from other active CRLs [3].
Formation of the Active CRL1-CRL7FBXW8 Heterodimer: To overcome autoinhibition, CRL7FBXW8 forms a functional ubiquitin ligase by heterodimerizing with a neddylated CRL1 complex. FBXW8 acts as the central bridge:
Table 2: Composition and Key Features of Canonical CRL1 vs. CRL7 Complexes
Feature | CRL1 (SCF Complex) | Core CRL7FBXW8 | Active CRL1-CRL7FBXW8 Heterodimer |
---|---|---|---|
Core Scaffold | CUL1 | CUL7 | Neddylated CUL1 + CUL7 |
RING Protein | RBX1/ROC1 | RBX1/ROC1 | RBX1/ROC1 (on both CUL1 & CUL7) |
Adaptor | SKP1 | None (binds SKP1-FBXW8 dimer) | SKP1 |
Substrate Receptor | Variable F-box protein (e.g., Skp2, β-TrCP, Fbw7) | FBXW8 (exclusive) | FBXW8 (bridges complexes) |
CUL-SKP1 Binding | Direct (CUL1 N-terminus binds SKP1) | Indirect (CUL7 binds only pre-formed SKP1-FBXW8) | Indirect via FBXW8 bridge |
Neddylation | Essential for activation (modifies CUL1 C-terminus) | Not observed (Autoinhibited RING; no site?) | Neddylated on CUL1 (Provides catalytic activity) |
Catalytic Activity | Intrinsic upon neddylation | Autoinhibited (No E2~Ub binding) | Active (Catalysis provided by neddylated CUL1-RBX1 module) |
Primary Role | Substrate recognition & ubiquitination | Substrate receptor module | Integrated complex: CUL1 provides catalysis, CUL7-FBXW8 provides substrate recruitment |
Table 3: Key Domains of FBXW8 and Their Roles in CRL Complex Assembly
FBXW8 Domain | Location | Binding Partner(s) | Functional Role |
---|---|---|---|
F-box Domain | N-terminal | SKP1 | Binds SKP1 adaptor within the CRL1 module of the heterodimer. Essential for linking to active CUL1. |
Linker Region | Middle | - | Connects F-box and WD40 domains; may regulate conformation. |
WD40 Repeat Domain | C-terminal | 1. Substrates (e.g., IRS-1, Cyclin D1)2. CUL7 | 1. Substrate Recognition: Binds phosphorylated degrons on specific substrates.2. CUL7 Binding: Directly interacts with CUL7, forming the core of the CRL7 module. |
CRL7FBXW8 exhibits diverse substrate recognition mechanisms, ranging from classical proteolytic targeting to non-proteolytic regulatory interactions:
Table 4: Key Substrates and Interaction Partners of CUL7 Complexes
Substrate/Partner | Interaction Domain (CUL7) | Binding Mechanism | Functional Consequence | Complex Involved |
---|---|---|---|---|
IRS-1 | Indirect (via FBXW8 WD40) | Phosphodegron recognition (Ser-P sites induced by mTOR/S6K) | Polyubiquitination & Proteasomal Degradation (Negative feedback on insulin/IGF-1 signaling) | CRL1-CRL7FBXW8 |
Cyclin D1 | Indirect (via FBXW8 WD40) | Phosphodegron recognition (Thr-286-P by ERK2/GSK3β?) | Polyubiquitination & Proteasomal Degradation (Regulates G1/S progression) | CRL1-CRL7FBXW8 |
p53 | CPH Domain | Direct binding to tetramerization domain | Mono/Di-ubiquitination & Transcriptional Repression (No degradation; stress response modulation) | Atypical (RBX1-independent?) |
SV40 Large T Antigen | Unknown (N-terminal region?) | Direct binding (AAs 69-83 of TAg) | Stabilization? Contributes to transformation; Mechanism unclear. | Unknown (Not FBXW8 dependent) |
OBSL1 & CCDC8 | Unknown (Possibly DOC/CPH) | Direct/Indirect | Forms membrane-associated "3M complex"; Targets PHLDB2/LL5β for degradation. | CRL73M (Distinct) |
CUL1 | Indirect (via FBXW8) | FBXW8 bridges CUL7 and SKP1-bound CUL1 | Essential for forming active heterodimeric E3 ligase. | CRL1-CRL7FBXW8 |
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